c-Myc inhibitor 14 is a compound that targets the c-Myc protein, a transcription factor that plays a critical role in cell proliferation, differentiation, and apoptosis. The dysregulation of c-Myc is implicated in over 70% of human cancers, making it a significant target for therapeutic intervention. c-Myc inhibitor 14 is part of a broader class of compounds designed to inhibit the interaction between c-Myc and its partner protein, Max, thereby disrupting the transcriptional activity that drives oncogenesis.
The development of c-Myc inhibitor 14 stems from extensive research into small molecule inhibitors that can selectively target the c-Myc/Max interaction. Studies have employed various synthetic methodologies and screening techniques to identify compounds with potential therapeutic effects against cancers driven by c-Myc.
c-Myc inhibitor 14 can be classified as a small molecule inhibitor. It specifically belongs to the category of compounds that interfere with protein-protein interactions, particularly those involved in transcriptional regulation.
The synthesis of c-Myc inhibitor 14 typically involves multi-step organic reactions, often employing techniques such as microwave-assisted synthesis or ultrasonication to enhance yield and purity. For example, one study utilized a one-pot four-component reaction involving carbon disulfide and substituted aromatic aldehydes to create novel derivatives with improved inhibitory activity against c-Myc .
The synthetic route often includes:
The molecular structure of c-Myc inhibitor 14 typically features a thiazolidinone or oxadiazole core, which is essential for its binding affinity to the c-Myc/Max complex. The specific arrangement of functional groups on the aromatic rings contributes significantly to its biological activity.
The reactivity of c-Myc inhibitor 14 can be analyzed through various chemical transformations that highlight its stability and interaction with biological targets.
The mechanism by which c-Myc inhibitor 14 exerts its effects involves competitive inhibition at the binding site where c-Myc interacts with Max. By binding to c-Myc, the inhibitor prevents dimerization with Max, thus inhibiting the transcriptional activation of genes involved in cell proliferation and survival.
Studies have shown that effective inhibitors can reduce the expression levels of target genes associated with oncogenesis when assessed through quantitative PCR techniques .
c-Myc inhibitor 14 has significant potential applications in cancer research and therapy:
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5